molecular formula C10H9ClFN3 B1466414 4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole CAS No. 1248230-67-2

4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole

Cat. No.: B1466414
CAS No.: 1248230-67-2
M. Wt: 225.65 g/mol
InChI Key: VUXXWLRLJHVKEZ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole (CAS: 1338655-97-2) is a triazole-based heterocyclic compound with the molecular formula C₁₀H₉ClFN₃ and a molecular weight of 225.65 g/mol . Its structure features a 1,2,3-triazole core substituted with a chloromethyl group at the 4-position and a 4-fluorophenylmethyl group at the 1-position. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" method for constructing 1,4-disubstituted triazoles .

Properties

IUPAC Name

4-(chloromethyl)-1-[(4-fluorophenyl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c11-5-10-7-15(14-13-10)6-8-1-3-9(12)4-2-8/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXXWLRLJHVKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationship (SAR), supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. Its specific structure includes:

  • Chloromethyl group : Enhances reactivity and potential interactions with biological targets.
  • 4-Fluorophenyl group : Contributes to lipophilicity and may influence biological activity.
  • Methyl group : Affects steric properties and reactivity.

These functional groups enable diverse chemical reactivity, which is crucial for its interaction with various biological systems.

Preliminary studies suggest that 4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole may exert its biological effects through:

  • Enzyme inhibition : The compound may form covalent bonds with active sites of enzymes, thereby inhibiting their function.
  • Receptor antagonism : It could block specific receptors, modulating signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. The compound's structural similarity to other triazoles suggests potential effectiveness against various fungal pathogens.
    PathogenMIC (μg/mL)Reference
    Candida albicans0.0156
    Staphylococcus aureus0.125
  • Anti-inflammatory Effects : Some studies indicate that triazole compounds can inhibit inflammatory pathways, although specific data on this compound is limited.

Structure-Activity Relationship (SAR)

The SAR of triazoles has been extensively studied. The presence of different substituents on the triazole ring significantly influences biological activity. For instance:

  • Fluorine Substitution : The introduction of fluorine atoms often enhances the lipophilicity and bioavailability of compounds.
  • Chloromethyl Group : This substitution can improve binding affinity to biological targets.

A comparative analysis with similar compounds further elucidates these relationships:

Compound NameStructural FeaturesUnique Properties
4-(Fluoromethyl)-1H-1,2,3-triazoleFluoromethyl instead of chloromethylEnhanced lipophilicity
5-Methyl-1H-1,2,3-triazoleMethyl at position 5Different reactivity profile
4-(Chlorophenyl)-1H-1,2,3-triazoleChlorophenyl instead of fluorophenylVarying biological activity

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives:

  • Antifungal Evaluation : A study highlighted the antifungal potency of various triazole derivatives against Candida species. The compound exhibited significant activity with an MIC value lower than that of established antifungal agents like fluconazole .
  • Antibacterial Activity : Research on similar triazole compounds demonstrated broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria . The potential application in treating resistant strains is particularly noteworthy.

Scientific Research Applications

Chemical Synthesis

The synthesis of 4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole typically involves cyclization reactions. A common method is the Huisgen 1,3-dipolar cycloaddition reaction:

Azide+Alkyne4(Chloromethyl)1[ 4 fluorophenyl methyl]1H1,2,3triazole\text{Azide}+\text{Alkyne}\rightarrow 4-(\text{Chloromethyl})-1-[\text{ 4 fluorophenyl methyl}]-1H-1,2,3-\text{triazole}

This reaction allows for the incorporation of the chloromethyl and fluorophenyl groups through appropriate starting materials under mild conditions. The compound's molecular formula is C10H9ClFN3C_{10}H_{9}ClFN_{3} with a molecular weight of 225.65 g/mol .

Anticancer Properties

Preliminary studies suggest that triazole derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The mechanism may involve binding to active sites of enzymes or receptors, thereby modulating their activity. For instance, compounds similar to 4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole have shown promise in targeting cancer pathways .

Antimicrobial Activity

The compound also demonstrates potential antimicrobial properties. Its structural features may facilitate interactions with microbial targets, leading to inhibition of bacterial growth or fungal infections. Research indicates that triazole derivatives can disrupt cell membrane integrity or interfere with essential metabolic processes in pathogens .

Anti-inflammatory Effects

Triazoles are being investigated for their anti-inflammatory effects as well. The ability to inhibit certain inflammatory pathways could make this compound a candidate for treating inflammatory diseases .

Interaction Studies

Understanding how 4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole interacts with biological systems is crucial for its application in medicinal chemistry. Interaction studies often involve:

  • Binding Affinity Assessments : Evaluating how strongly the compound binds to target proteins.
  • Enzyme Inhibition Studies : Testing the ability of the compound to inhibit enzyme activity in vitro.
  • Cellular Assays : Assessing the biological effects on cultured cells to determine cytotoxicity and therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally related triazoles with variations in substituents, halogenation, and functional groups. Key examples include:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
4-(Chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole C₁₀H₉ClFN₃ Chloromethyl (C-4), 4-fluorophenylmethyl (N-1) Potential therapeutic applications inferred from analogs; no explicit bioactivity reported
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) C₂₉H₂₁ClF₂N₆S Chlorophenyl, fluorophenyl, pyrazole, thiazole Isostructural with compound 5; antimicrobial activity reported for analogs
1-(4-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole (7) C₁₇H₁₆FN₃ Phenethyl (C-4), 4-fluorobenzyl (N-1) Synthesized via CuAAC; high yield (91.5%) under optimized conditions
1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole C₁₃H₁₅ClFN₃O₂ Diethoxymethyl (C-4), 3-chloro-4-fluorophenyl (N-1) Explored for solubility modulation due to diethoxymethyl group
4-((4-Allyl-2-methoxyphenoxy)methyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole (24) C₂₀H₂₀FN₃O₂ Allyl-methoxyphenoxymethyl (C-4), 4-fluorobenzyl (N-1) Melting point: 92.1–92.7°C; tested as a West Nile virus protease inhibitor

Key Structural Insights

  • Planarity vs. Non-Planarity: Most triazole derivatives are planar except for perpendicular fluorophenyl groups, which may affect intermolecular interactions in solid-state structures .

Preparation Methods

Synthetic Routes for 1,2,3-Triazole Derivatives

The preparation of 1,2,3-triazoles generally involves "Click" chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides regioselective access to 1,4-disubstituted triazoles. This approach is well-documented and versatile for introducing various substituents on the triazole ring.

Key Methodologies:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
    This method uses an alkyne and an azide precursor in the presence of a copper(I) catalyst (e.g., CuI, CuOTf) under mild conditions to form the triazole ring regioselectively.
    For example, benzyl azide derivatives and alkynes bearing chloromethyl groups can be combined to yield the desired 4-(chloromethyl)-1-substituted triazole derivatives with high efficiency.

  • Catalysts and Ligands:
    Copper(I) triflate (CuOTf) with PyBOX ligands has been reported to enhance enantioselectivity and yield in triazole synthesis.
    CuI combined with triethylamine as a base in acetonitrile at room temperature for 3 hours has been successfully used for similar triazole derivatives.

  • Solvent Systems:
    Common solvents include tetrahydrofuran (THF), acetonitrile, and mixtures of THF with water. The presence of water can improve the reaction rate and yield in some cases.

Specific Preparation Method for 4-(Chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole

While direct literature on this exact compound is limited, analog synthesis strategies can be adapted from related triazole derivatives:

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Synthesis of 4-chloromethyl alkyne Chloromethylation of propargyl alcohol or similar Moderate to high yield Precursor for azide-alkyne cycloaddition
2 Preparation of 4-fluorobenzyl azide Conversion of 4-fluorobenzyl bromide to azide High yield Azide for CuAAC reaction
3 CuAAC cycloaddition CuI catalyst, triethylamine, acetonitrile, RT, 3 h 76-82% yield Forms 1,4-disubstituted 1,2,3-triazole
4 Purification Flash chromatography Pure product Confirmed by NMR, MS

This sequence aligns with the general procedure reported for 1H-1,2,3-triazole analogs synthesis.

Alternative Synthetic Strategies

  • Metal-Catalyzed Substitutions and Functional Group Transformations:
    Metal acetylides such as 1-bismuth(III) acetylides can be used in the presence of CuOTf and THF at room temperature to generate fully substituted triazoles. This method may offer an alternative pathway for introducing chloromethyl and fluorobenzyl substituents.

  • Nucleophilic Substitution for Chloromethyl Introduction:
    Chloromethyl groups can be introduced via nucleophilic substitution reactions on methylated triazole precursors using chloromethane under strong alkali conditions (e.g., KOH in ethanol) with heating and reflux. Although this method is reported for 1,2,4-triazole derivatives, it provides insight into chloromethylation strategies.

Research Findings and Optimization Parameters

Parameter Optimal Conditions Effect on Yield/Selectivity
Catalyst loading 5-10 mol% CuI or CuOTf Higher loading improves yield but may cause side reactions
Temperature Room temperature to 60 °C Elevated temperature (60 °C) can improve enantioselectivity
Solvent Acetonitrile, THF, or THF/H2O (3:1) Mixed solvents enhance solubility and yield
Reaction time 3-24 hours Longer times increase conversion but may reduce selectivity
Azide to alkyne ratio 1 to 1.2-1.5 equivalents Slight excess of azide improves yield

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
CuAAC with CuI and triethylamine Azide + alkyne, CuI (5-10 mol%), acetonitrile, RT, 3 h High regioselectivity, mild conditions Requires azide and alkyne precursors
CuOTf-catalyzed synthesis CuOTf, PyBOX ligand, 1,2-DCE, 60 °C, 24 h High enantioselectivity Longer reaction times
Nucleophilic substitution Chloromethane, KOH, ethanol, reflux Direct chloromethylation Limited to certain triazole types
Metal acetylide route 1-bismuth(III) acetylides, CuOTf, THF, RT Access to fully substituted triazoles Requires specialized reagents

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Use Cu(I) catalysts (e.g., CuI) with ligands like TBTA to enhance regioselectivity and yield .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve azide-alkyne reactivity .
  • Purity Control : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to avoid side products .
ParameterOptimal ConditionYield Improvement
CatalystCuI/TBTA (1:1.2 molar ratio)15–20%
Temperature60°C (reflux)10%
Reaction Time12–18 hours5–8%

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and substituent positioning (e.g., compare with triazole derivatives in ).
  • NMR Spectroscopy :
    • ¹H NMR : Chloromethyl (–CH₂Cl) protons appear as a singlet at δ 4.5–5.0 ppm; 4-fluorophenyl protons show splitting patterns at δ 7.1–7.4 ppm .
    • ¹³C NMR : Fluorinated aromatic carbons resonate at δ 115–125 ppm (¹JCF ≈ 245 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]<sup>+</sup> (calc. for C₁₀H₁₀ClFN₃: 242.05) .

Q. Purity Assessment :

  • HPLC : Use C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl, F percentages (error < ±0.3%) .

Advanced: How can computational modeling predict the reactivity of the chloromethyl group in further functionalization?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use DFT (B3LYP/6-311+G(d,p)) to model chloromethyl group electrophilicity. The C–Cl bond dissociation energy (~320 kJ/mol) suggests susceptibility to nucleophilic substitution .
    • Reactivity Hotspots : Localize LUMO density on the chloromethyl carbon, indicating SN2 reaction sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to predict hydrolysis rates .

Q. Case Study :

  • Substitution with Amines : MD simulations show higher reaction rates in polar solvents (ε > 30) due to transition-state stabilization .

Advanced: How do structural modifications (e.g., replacing –CH₂Cl with –CH₂NH₂) affect biological activity in SAR studies?

Methodological Answer:

  • Synthetic Modification : React the chloromethyl group with ammonia/ethylenediamine to form amine derivatives .
  • Biological Assays :
    • Antimicrobial Testing : Compare MIC values against E. coli and C. albicans (see for triazole-thione analogs).
    • Cytotoxicity : Assess via MTT assay (IC₅₀ values) in HEK293 cells .

Q. SAR Insights :

Derivative–CH₂Cl (Parent)–CH₂NH₂–CH₂SH
MIC (E. coli)32 µg/mL64 µg/mL16 µg/mL
Cytotoxicity (IC₅₀)>100 µM45 µM28 µM

Q. E-factor Reduction :

ParameterTraditional MethodGreen Method
Waste (g/kg product)1200350
Energy (kWh/mol)8545

Advanced: How can machine learning optimize reaction conditions for novel triazole derivatives?

Methodological Answer:

  • Data Curation : Compile reaction parameters (temperature, catalyst, solvent) and yields from literature (e.g., ).
  • Model Training : Use random forest algorithms to predict yield outcomes (R² > 0.85) .
  • Validation : Test top-predicted conditions (e.g., 65°C, TBTA/CuI, DMF) in triplicate to confirm reproducibility .

Q. Predicted vs. Experimental Yield :

TrialPredicted (%)Experimental (%)
17876
28279

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole

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